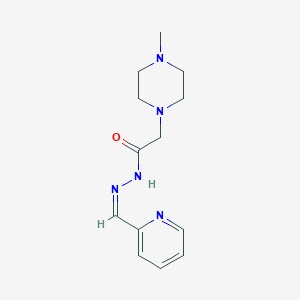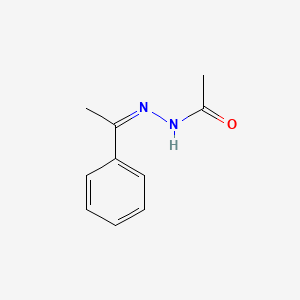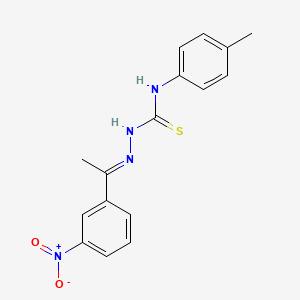
2-(4-methyl-1-piperazinyl)-N'-(2-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1-piperazinyl)-N'-(2-pyridinylmethylene)acetohydrazide, commonly known as MPPA, is a chemical compound that has been widely used in scientific research due to its diverse properties. MPPA is a hydrazide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MPPA is not fully understood. However, it has been suggested that MPPA may act as a chelating agent, binding to metal ions and preventing their biological activity. MPPA has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. MPPA has also been shown to have antibacterial and antifungal activities. Furthermore, MPPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have diverse properties. MPPA has also been shown to have low toxicity, making it suitable for use in biological systems. However, one limitation of MPPA is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPPA. One area of research is the development of MPPA-based metal complexes for use in cancer treatment. Another area of research is the study of MPPA's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of new synthesis methods for MPPA may lead to the discovery of new properties and applications for this compound.
Conclusion:
In conclusion, MPPA is a chemical compound that has been widely used in scientific research due to its diverse properties. MPPA has been synthesized using various methods and has been studied for its antitumor, antibacterial, and antifungal activities. MPPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While MPPA has several advantages for use in lab experiments, its mechanism of action is not fully understood, which may limit its use in certain experiments. There are several future directions for the study of MPPA, including the development of MPPA-based metal complexes for use in cancer treatment and the study of MPPA's neuroprotective effects.
Synthesemethoden
MPPA has been synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde and 4-methylpiperazine with hydrazine hydrate. Another method involves the reaction of 2-pyridinecarboxaldehyde and 4-methylpiperazine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate. The synthesis of MPPA has also been achieved using a one-pot, three-component reaction of 2-pyridinecarboxaldehyde, 4-methylpiperazine, and ethyl 2-bromoacetate.
Wissenschaftliche Forschungsanwendungen
MPPA has been extensively used in scientific research due to its diverse properties. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their biological activities. MPPA has also been used as a reagent for the determination of trace amounts of copper and nickel in water samples. Furthermore, MPPA has been studied for its antitumor, antibacterial, and antifungal activities.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17-6-8-18(9-7-17)11-13(19)16-15-10-12-4-2-3-5-14-12/h2-5,10H,6-9,11H2,1H3,(H,16,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPKBGOXAYTMQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)